molecular formula C8H15Cl2N2O3P B13858824 2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone

2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone

Cat. No.: B13858824
M. Wt: 289.09 g/mol
InChI Key: PGBZHLAKXXYSHP-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone is a complex organophosphorus compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone typically involves multiple steps. One common method includes the reaction of 3-chloropropylamine with a suitable oxazaphosphinan precursor under controlled conditions. The reaction is often carried out in the presence of a chlorinating agent, such as thionyl chloride, to introduce the chlorine atoms into the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace chlorine atoms under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus-containing groups into molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of flame retardants and plasticizers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-chloroethyl) phosphate: Another organophosphorus compound with flame retardant properties.

    Tris(2-chloropropyl) phosphate: Similar in structure but with different substituents, used in similar applications.

Uniqueness

2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its oxazaphosphinan ring structure differentiates it from other organophosphorus compounds, providing unique properties for research and industrial use.

Properties

Molecular Formula

C8H15Cl2N2O3P

Molecular Weight

289.09 g/mol

IUPAC Name

2-chloro-1-[2-(3-chloropropylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone

InChI

InChI=1S/C8H15Cl2N2O3P/c9-3-1-4-11-16(14)12(8(13)7-10)5-2-6-15-16/h1-7H2,(H,11,14)

InChI Key

PGBZHLAKXXYSHP-UHFFFAOYSA-N

Canonical SMILES

C1CN(P(=O)(OC1)NCCCCl)C(=O)CCl

Origin of Product

United States

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